molecular formula C7H14O2 B8799542 2-Propyl-1,3-dioxane CAS No. 5663-33-2

2-Propyl-1,3-dioxane

Cat. No. B8799542
Key on ui cas rn: 5663-33-2
M. Wt: 130.18 g/mol
InChI Key: TXLICGCGWAEPIB-UHFFFAOYSA-N
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Patent
US09315485B2

Procedure details

This example illustrates the limitations of conventional synthesis methods. A 500 mL round bottom was charged with 191 g normal butyraldehyde, 101 g of 1,3-propanediol, and 4 drops 85% phosphoric acid. The round bottom was fitted with a Dean-Stark trap and condenser and the entire apparatus was placed into an electric heating mantle and brought to reflux. The aldehyde/water azeotrope condensed and separated into the trap. Heating was maintained until 24 mL of water had evolved (1 hr). The mixture was cooled and poured into a separatory funnel. The solution was washed twice with 50 mL of saturated sodium bicarbonate solution and once with 50 mL of distilled water. The organics were dried over MgSO4 and the residue distilled. A fraction collected at 150° C. was 99.6% acetal and had a mass of 95.7 g. This corresponds to a yield of 56%, lower than the yields reported in Table II.
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
aldehyde water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:6](O)[CH2:7][CH2:8][OH:9]>P(=O)(O)(O)O>[CH2:2]([CH:1]1[O:9][CH2:8][CH2:7][CH2:6][O:5]1)[CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
191 g
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
101 g
Type
reactant
Smiles
C(CCO)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
P(O)(O)(O)=O
Step Two
Name
aldehyde water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the limitations of conventional synthesis methods
CUSTOM
Type
CUSTOM
Details
The round bottom was fitted with a Dean-Stark trap and condenser
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
separated into the trap
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
was maintained until 24 mL of water
CUSTOM
Type
CUSTOM
Details
(1 hr)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
WASH
Type
WASH
Details
The solution was washed twice with 50 mL of saturated sodium bicarbonate solution and once with 50 mL of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
the residue distilled
CUSTOM
Type
CUSTOM
Details
A fraction collected at 150° C.

Outcomes

Product
Name
Type
Smiles
C(CC)C1OCCCO1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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